molecular formula C10H9BrClNO3 B4991065 (2-chlorophenyl) N-(3-bromopropanoyl)carbamate

(2-chlorophenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B4991065
M. Wt: 306.54 g/mol
InChI Key: QWPSGRBHHGLGQQ-UHFFFAOYSA-N
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Description

(2-chlorophenyl) N-(3-bromopropanoyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chlorophenyl group, a bromopropanoyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) N-(3-bromopropanoyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The products are 2-chlorophenylamine and 3-bromopropanoic acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

(2-chlorophenyl) N-(3-bromopropanoyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-chlorophenyl) N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    (2-chlorophenyl) N-(3-iodopropanoyl)carbamate: Similar structure but with an iodine atom instead of bromine.

    (2-chlorophenyl) N-(3-fluoropropanoyl)carbamate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-chlorophenyl) N-(3-bromopropanoyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

(2-chlorophenyl) N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-4-2-1-3-7(8)12/h1-4H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPSGRBHHGLGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)NC(=O)CCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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